N-Dodecyl-1H-adenine
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Overview
Description
Preparation Methods
The synthesis of N-Dodecyl-1H-adenine typically involves the reaction of adenine with dodecanoic acid or dodecanol. The process can vary depending on the desired yield and purity. One common method involves the reaction of adenine with dodecanoic anhydride under controlled conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
N-Dodecyl-1H-adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where the dodecyl group is replaced by other functional groups under specific conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Dodecyl-1H-adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of nucleic acid interactions and modifications.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: This compound is used in the development of new materials and as a surfactant in various industrial processes .
Mechanism of Action
The mechanism by which N-Dodecyl-1H-adenine exerts its effects involves its interaction with nucleic acids and proteins. The dodecyl chain enhances its ability to integrate into lipid membranes, potentially affecting cellular processes. Molecular targets include enzymes involved in nucleic acid metabolism and signaling pathways .
Comparison with Similar Compounds
N-Dodecyl-1H-adenine can be compared with other adenine derivatives, such as:
N-Dodecyl-1H-guanine: Similar in structure but with a guanine base instead of adenine.
N-Dodecyl-1H-cytosine: Features a cytosine base and exhibits different chemical properties.
N-Dodecyl-1H-thymine: Contains a thymine base and is used in different research contexts .
Properties
CAS No. |
88166-55-6 |
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Molecular Formula |
C17H29N5 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-dodecyl-7H-purin-6-amine |
InChI |
InChI=1S/C17H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-18-16-15-17(20-13-19-15)22-14-21-16/h13-14H,2-12H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
SBEOUENSMWBHFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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